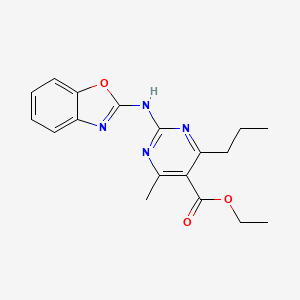

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The process often includes steps such as aminocarbonylation, acid-mediated ring closure, and further functionalization to achieve the desired compound .

Chemical Reactions Analysis

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at elevated temperatures.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.

Industry: Utilized in the development of new materials with specific biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate can be compared with other benzoxazole derivatives, such as:

- Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-phenyl-5-pyrimidinecarboxylate

- Ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications

Biological Activity

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethyl ester and a benzoxazole moiety, which are known for their biological significance. The structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzoxazole and pyrimidine rings may facilitate binding to enzymes or receptors involved in various cellular processes. While the precise mechanism remains under investigation, preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research has demonstrated that derivatives of benzoxazole compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other clinically relevant pathogens. The structure-activity relationship indicates that modifications to the benzoxazole moiety can enhance selectivity and potency against target organisms .

Anticancer Properties

In addition to antimicrobial effects, this compound has shown promise in anticancer applications. Studies have reported that similar benzoxazole derivatives possess cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, suggesting a potential role in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study investigating the antibacterial properties of benzoxazole derivatives found that modifications at specific positions significantly influenced activity against Mtb. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel anti-TB agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 12.5 | Moderate |

| Isoniazid | 0.91 | High |

| Rifampin | 0.12 | Very High |

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity using MTT assays, it was found that while some derivatives exhibited significant cytotoxicity, the benzoxazole scaffold could be modified to reduce toxicity while maintaining antimicrobial efficacy. This highlights the importance of structural optimization in developing safer therapeutic agents .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 15 | 8 |

| Benzoxazole Derivative A | 10 | 12 |

| Benzoxazole Derivative B | 20 | 6 |

Properties

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-4-8-13-15(16(23)24-5-2)11(3)19-17(20-13)22-18-21-12-9-6-7-10-14(12)25-18/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZYGVPRZCICDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC(=C1C(=O)OCC)C)NC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.